2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine
Overview
Description
2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine is a unique compound that integrates a pyrazole ring with a pyridine ring. It is notable for its complex chemical structure, which provides a diverse range of functional applications in various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine typically involves multiple steps
Formation of the Pyrazole Ring: : Initially, the pyrazole ring is synthesized via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Chloromethylation: : The resulting pyrazole is then subjected to chloromethylation using formaldehyde and hydrochloric acid.
Attachment of the Pyridine Ring: : The chloromethylated pyrazole is reacted with a pyridine derivative under nucleophilic substitution conditions to form the desired compound.
Introduction of the Fluoroethyl Group: : Finally, a fluoroethylation step, often via a Friedel-Crafts alkylation, introduces the 2-fluoroethyl group.
Industrial Production Methods: Large-scale production may involve optimization of reaction conditions, use of catalysts to increase yield and purity, and implementation of continuous flow processes for efficiency and cost-effectiveness.
Types of Reactions It Undergoes:
Oxidation: : Undergoes oxidation reactions forming various oxidized derivatives.
Reduction: : Can be reduced to form different substituted pyrazoles.
Substitution: : Subject to nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4).
Substitution conditions: : Use of strong bases or acids, depending on the desired reaction pathway.
Major Products Formed:
Oxidation: : Oxidized pyrazole derivatives.
Reduction: : Reduced pyrazole derivatives.
Substitution: : Varied substituted products based on the nature of the reagents used.
Chemistry
Intermediate in Organic Synthesis: : Used in synthesizing complex organic molecules.
Ligand in Coordination Chemistry: : Functions as a ligand in the formation of coordination complexes.
Biology
Biochemical Probes: : Utilized in the study of biochemical pathways and interactions.
Medicine
Pharmaceutical Development: : Explored for potential therapeutic properties and as a scaffold for drug design.
Industry
Material Science: : Used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism by which 2-(5-(chloromethyl)-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine exerts its effects typically involves:
Molecular Targets: : Interacts with specific proteins or enzymes.
Pathways Involved: : Alters biochemical pathways, potentially influencing cellular processes.
Comparison with Other Similar Compounds
Structural Comparison: : Compared to similar compounds such as other pyrazole-pyridine derivatives, it stands out due to its unique chloromethyl and fluoroethyl groups.
Unique Features: : Its specific substitutions provide distinct reactivity and application profiles.
Similar Compounds
2-(5-methyl-1-(2-fluoroethyl)-1H-pyrazol-3-yl)pyridine
2-(5-chloromethyl-1-(2-fluoropropyl)-1H-pyrazol-3-yl)pyridine
This article captures the essential aspects of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparisons
Properties
IUPAC Name |
2-[5-(chloromethyl)-1-(2-fluoroethyl)pyrazol-3-yl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFN3/c12-8-9-7-11(15-16(9)6-4-13)10-3-1-2-5-14-10/h1-3,5,7H,4,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGALFLIHRIVNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C(=C2)CCl)CCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.